molecular formula C12H15NO2 B8406037 4-[2-(3,4-Dihydro-2H-pyran-2-yl)ethenyl]-3,5-dimethyl-1,2-oxazole CAS No. 28458-37-9

4-[2-(3,4-Dihydro-2H-pyran-2-yl)ethenyl]-3,5-dimethyl-1,2-oxazole

Cat. No. B8406037
CAS RN: 28458-37-9
M. Wt: 205.25 g/mol
InChI Key: CARKQEPJDWDYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04044004

Procedure details

8.75 G. (0.20 mole) of 55 percent sodium hydride dispersion was washed under nitrogen with dry pentane to remove the mineral oil. To the flask was added 600 ml. of dimethylsulfoxide (dried over Linde 3A molecular sieves). The resulting suspension was carefully degassed, placed under nitrogen, and heated at 70°-75° for 1 hour. The gray-green solution was cooled to approximately 15° and 91.6 g. (0.20 mole) of (3,5-dimethyl-4-isoxazolylmethyl)triphenylphosphonium chloride, prepared as described in Example 4 above, was added in one portion. After approximately 5 minutes, a bright orange precipitate formed in the initially dark red solution. This suspension was stirred at room temperature for 45 minutes. To the mixture was then added, drop-wise via syringe, 25.0 g. (0.223 mole) of acrolein dimer (freshly distilled from and into hydroquinone) at such a rate that the temperature remained less than 30° (10-15 minutes with water bath cooling). The light orange-brown solution was stirred at room temperature for 20 minutes, and then at 60°-65° for 3 hours. (In some experiments, the mixture became very black during the heating period). The reaction mixture was cooled, poured onto ice, and slurried until all of the dark oil solidified. The suspension was filtered and the filter cake was washed well with pentane. The filtrates were extracted with pentane and the pentane solutions were washed with water and brine and dried over anhydrous sodium sulfate. Solvent removal gave a slightly orange oil which was distilled from a small quantity of anhydrous potassium carbonate to give the desired product as a colorless liquid, b.p. 83°-85°/0.1 mm. A similarly prepared sample of b.p. 77°-85°/0.5 mm. was submitted for analysis.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.223 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl-].[CH3:4][C:5]1[C:9]([CH2:10][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:8]([CH3:30])[O:7][N:6]=1.[CH2:31]1[CH:36]=[CH:35][O:34][CH:33]([CH:37]=O)[CH2:32]1.C1(C=CC(O)=CC=1)O>CCCCC.O>[CH3:4][C:5]1[C:9]([CH:10]=[CH:37][CH:33]2[CH2:32][CH2:31][CH:36]=[CH:35][O:34]2)=[C:8]([CH3:30])[O:7][N:6]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
[Cl-].CC1=NOC(=C1C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
Step Three
Name
Quantity
0.223 mol
Type
reactant
Smiles
C1CC(OC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This suspension was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the mineral oil
ADDITION
Type
ADDITION
Details
To the flask was added 600 ml
CUSTOM
Type
CUSTOM
Details
The resulting suspension was carefully degassed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70°-75° for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The gray-green solution was cooled to approximately 15°
ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
a bright orange precipitate formed in the initially dark red solution
ADDITION
Type
ADDITION
Details
To the mixture was then added
CUSTOM
Type
CUSTOM
Details
remained less than 30°
STIRRING
Type
STIRRING
Details
The light orange-brown solution was stirred at room temperature for 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
at 60°-65° for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed well with pentane
EXTRACTION
Type
EXTRACTION
Details
The filtrates were extracted with pentane
WASH
Type
WASH
Details
the pentane solutions were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
gave a slightly orange oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled from a small quantity of anhydrous potassium carbonate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=NOC(=C1C=CC1OC=CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.